molecular formula C11H15ClN2O B2438703 3-(2-Aminoethyl)-4-methyl-1,3-dihydroindol-2-one;hydrochloride CAS No. 2580208-57-5

3-(2-Aminoethyl)-4-methyl-1,3-dihydroindol-2-one;hydrochloride

Cat. No.: B2438703
CAS No.: 2580208-57-5
M. Wt: 226.7
InChI Key: VKNBGMZGEXRSBD-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-4-methyl-1,3-dihydroindol-2-one;hydrochloride is a chemical compound with significant interest in various scientific fields. This compound features an indole core, which is a common structural motif in many biologically active molecules. The presence of the aminoethyl group and the hydrochloride salt form enhances its solubility and reactivity, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-4-methyl-1,3-dihydroindol-2-one;hydrochloride typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a Mannich reaction, where the indole reacts with formaldehyde and a secondary amine.

    Methylation: The methyl group is introduced through alkylation, often using methyl iodide in the presence of a base.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group

Properties

IUPAC Name

3-(2-aminoethyl)-4-methyl-1,3-dihydroindol-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O.ClH/c1-7-3-2-4-9-10(7)8(5-6-12)11(14)13-9;/h2-4,8H,5-6,12H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKNBGMZGEXRSBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)NC2=CC=C1)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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